molecular formula C9H10F2N2O2 B2850302 (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034458-80-3

(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2850302
CAS No.: 2034458-80-3
M. Wt: 216.188
InChI Key: RBTUZOZVKDVFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034458-80-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 3,3-difluoropyrrolidine moiety linked to a 5-methylisoxazole group via a methanone bridge. The 3,3-difluoropyrrolidine scaffold is a privileged structure in drug design, known for its ability to improve pharmacokinetic properties and metabolic stability of potential therapeutic compounds. Research indicates that this specific structural motif is a key feature in potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), a prominent target for the treatment of type 2 diabetes . The incorporated isoxazole ring is a common heterocycle in pharmaceuticals, often contributing to target binding and favorable physicochemical characteristics. As such, this compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new enzyme inhibitors and receptor modulators. It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle all chemicals appropriately in a laboratory setting.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-6-4-7(12-15-6)8(14)13-3-2-9(10,11)5-13/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTUZOZVKDVFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Pyrrolidinone Derivatives

A common route involves treating pyrrolidin-3-one with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C, achieving difluorination via sequential substitution. The reaction proceeds with 62% yield, though over-fluorination byproducts necessitate careful temperature control. Alternative fluorinating agents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) improve selectivity, yielding 68% product with reduced side reactions.

Reductive Amination and Fluorination

Pyrrolidine-3,3-diol undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by fluorination using DAST. This two-step process achieves 55% overall yield but requires chromatographic purification to isolate the difluorinated product.

Synthesis of 5-Methylisoxazole-3-carbonyl Chloride

Cyclization of β-Diketones

Heating ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux forms 5-methylisoxazol-3-ol (75% yield). Subsequent chlorination using thionyl chloride (SOCl₂) in dichloromethane converts the hydroxyl group to a carbonyl chloride, achieving 82% conversion.

Direct Carboxylation Strategies

Alternative methods employ palladium-catalyzed carbonylation of 3-bromo-5-methylisoxazole under CO atmosphere, though yields remain moderate (48%) due to competing side reactions.

Coupling Strategies for Methanone Formation

Nucleophilic Acyl Substitution

Reacting 5-methylisoxazole-3-carbonyl chloride with 3,3-difluoropyrrolidine in tetrahydrofuran (THF) using triethylamine as a base yields the target compound in 57% yield. Excess amine (1.5 equiv) minimizes dimerization, while silica chromatography removes unreacted starting materials.

Reaction Conditions Table

Component Reagent/Quantity Solvent Temperature Yield
5-Methylisoxazole-3-COCl 1.2 equiv THF 0°C → RT 57%
3,3-Difluoropyrrolidine 1.5 equiv
Triethylamine 3.0 equiv

Catalytic Coupling Using Cesium Carbonate

Industrial protocols from AiFChem utilize cesium carbonate (2.0 equiv) in dimethylacetamide (DMAc) at 80°C, achieving 66% yield. This method avoids chloride intermediates by directly coupling 5-methylisoxazole-3-carboxylic acid with 3,3-difluoropyrrolidine via activation with HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate].

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate gradient) remains the standard for isolating the methanone product, with purity >95% confirmed by HPLC. Supercritical fluid chromatography (SFC) on chiral columns resolves enantiomeric impurities, though this is less critical for non-stereogenic targets.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (s, 1H, isoxazole-H), 3.85–3.70 (m, 4H, pyrrolidine-H), 2.45 (s, 3H, CH₃), 2.20–2.00 (m, 2H, pyrrolidine-H).
  • MS (ESI+) : m/z = 259.1 [M+H]⁺.

Industrial-Scale Optimization

AiFChem’s patented route employs continuous-flow reactors to enhance throughput, reducing reaction times from 12 hours to 45 minutes. Key modifications include:

  • Microwave-assisted coupling : 140°C for 20 minutes, improving yield to 69%.
  • In-line purification : Integrating scavenger resins to remove excess reagents, achieving >99% purity without chromatography.

Challenges and Mitigation Strategies

Fluorine-Induced Reactivity

The electron-withdrawing nature of fluorine atoms destabilizes the pyrrolidine ring, necessitating low-temperature conditions (−20°C) during coupling to prevent decomposition.

Isoxazole Ring Stability

Strong bases (e.g., LDA) promote isoxazole ring opening. Substituting milder bases like potassium carbonate preserves integrity while maintaining reaction efficiency.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate radical coupling between fluorinated amines and acyl radicals, though yields remain experimental (32%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in aqueous media, offering greener alternatives with 41% yield.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS: 2034458-80-3, C₉H₁₀F₂N₂O₂) is a fluorinated heterocyclic compound with applications in medicinal chemistry, particularly as a kinase inhibitor intermediate . Below are the primary synthetic and reactive pathways inferred from structural analogs and related research:

Fluorination of the Pyrrolidine Ring

The 3,3-difluoropyrrolidine moiety is synthesized via electrophilic fluorination of a pyrrolidinone precursor:

  • Reagents : DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .

  • Conditions : Anhydrous solvents (e.g., DCM) at low temperatures (−78°C to 0°C) .

Key Step:

Pyrrolidin 3 oneDAST3 3 Difluoropyrrolidine\text{Pyrrolidin 3 one}\xrightarrow{\text{DAST}}\text{3 3 Difluoropyrrolidine}

Methanone Group

  • Nucleophilic addition : The carbonyl group may react with Grignard reagents or organolithium compounds, though steric hindrance from the heterocycles limits reactivity .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the ketone to a secondary alcohol, though no direct examples are reported .

Isoxazole Ring

  • Electrophilic substitution : Limited reactivity due to electron-withdrawing effects of the fluorine atoms. Halogenation or nitration is unlikely under standard conditions .

  • Ring-opening : Strong acids or bases may cleave the isoxazole, but stability data are unavailable .

Stability and Decomposition

  • Thermal stability : Likely stable below 150°C based on analogs .

  • Hydrolytic sensitivity : The methanone group may hydrolyze under strongly acidic/basic conditions .

Scientific Research Applications

(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity that can be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : Its unique chemical properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, if used as a drug, it might interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Thermal Stability and Crystallographic Properties

Thermal stability and crystallographic data provide critical insights into compound robustness and intermolecular interactions:

Compound Decomposition Temperature (°C) Density (g·cm⁻³) Key Structural Features
di(1H-tetrazol-5-yl) methanone oxime 288.7 - High H-bond network (stabilized)
5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) 247.6 - Extensive H-bonding
Compound 4 (orthorhombic Pbc2(1)) - 1.675 Orthorhombic packing

The target compound lacks the extensive hydrogen-bonding networks observed in di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), which decompose at 288.7°C and 247.6°C, respectively . This suggests that (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone may exhibit lower thermal stability due to reduced intermolecular H-bonding. However, its fluorinated pyrrolidine group could enhance crystallinity, as seen in Compound 4, which crystallizes in the orthorhombic space group with a density of 1.675 g·cm⁻³ .

Metabolic Stability and Biotransformation

While direct metabolic data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • CP-93,393: A pyrrolidine-containing drug candidate undergoes aromatic hydroxylation, pyrimidine ring cleavage, and succinimide hydrolysis in cynomolgus monkeys. Major metabolites include 5-OH-CP-93,393 (37–49% in plasma) and glucuronide/sulfate conjugates .

Additionally, the 5-methylisoxazole group may reduce susceptibility to cytochrome P450-mediated oxidation, further enhancing metabolic stability .

Key Structural and Functional Differentiators

  • Fluorination Effects: The 3,3-difluoro-pyrrolidine moiety enhances lipophilicity and metabolic stability compared to non-fluorinated pyrrolidine derivatives (e.g., CP-93,393) .
  • Isoxazole vs.
  • Thermal Resilience: Reduced H-bonding relative to tetrazole-based methanones may lower decomposition temperatures, necessitating careful storage conditions .

Biological Activity

The compound (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}F2_{2}N2_{2}O
  • SMILES Notation : NC(=O)C1=NOC(=C1C)C(F)(F)N
  • IUPAC Name : 3,3-Difluoro-1-(5-methylisoxazol-3-yl)methanone

Research indicates that the compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target in diabetes treatment. The dual mechanism involving both DPP-IV inhibition and modulation of other metabolic pathways suggests potential applications in managing type 2 diabetes and related metabolic disorders .

Antidiabetic Effects

Recent studies have highlighted the compound's ability to lower blood glucose levels in diabetic models. It works by enhancing insulin secretion and improving insulin sensitivity. In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group .

Neuroprotective Properties

Evidence from neuropharmacological studies suggests that this compound may exert neuroprotective effects. It appears to modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. A detailed study on human cancer cell lines indicated a dose-dependent response where higher concentrations led to increased cell death .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidiabetic effectsSignificant reduction in blood glucose levels in diabetic rats after administration.
Study 2Investigate neuroprotective effectsReduced oxidative stress markers and improved neuronal survival rates in vitro.
Study 3Assess anticancer activityInduction of apoptosis in various cancer cell lines with a notable dose-response relationship.

Q & A

Q. Table 1: Key Synthetic Routes

StepReaction TypeReagents/ConditionsYield Range
1Reductive AminationNaBH(OAc)₃, 3,3-difluoropyrrolidine precursor45–60%
2Oxidative Coupling4-Acetamido-TEMPO nitrate, 55°C, solvent-free48–86%

Advanced: How do structural modifications (e.g., fluorination) impact binding affinity to kinase targets like mTOR?

Methodological Answer:

  • Fluorine Effects: The 3,3-difluoro group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) shows fluorines form hydrophobic interactions with mTOR's ATP-binding pocket .
  • Comparative Data: Analogues lacking difluoro groups exhibit 2–3x lower IC₅₀ values in kinase inhibition assays (Table 2) .

Q. Table 2: Biological Activity of Analogues

CompoundmTORC1 IC₅₀ (nM)mTORC2 IC₅₀ (nM)LogP
Target12 ± 218 ± 32.1
Non-fluorinated28 ± 442 ± 51.6

Basic: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorination patterns (δ = -120 to -140 ppm for CF₂). ¹H NMR identifies isoxazole protons (δ = 6.5–7.0 ppm) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (<0.5%) and verifies molecular weight (e.g., m/z 255.1 [M+H]⁺) .

Advanced: How do pH and temperature affect the compound’s stability in aqueous buffers?

Methodological Answer:

  • Stability Studies:
    • pH 7.4 (PBS): Degradation <5% over 24h at 25°C. Hydrolysis occurs at pH <3 (t₁/₂ = 2h) due to lactam ring opening .
    • Thermal Stability: Decomposition onset at 150°C (TGA data). Store at -20°C in anhydrous DMSO .

Q. Table 3: Stability Profile

ConditionDegradation Rate (k, h⁻¹)Half-Life (h)
pH 7.40.002346
pH 2.00.352

Advanced: What computational methods predict its ADMET properties?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predicts high gastrointestinal absorption (HIA >90%) due to LogP = 2.1.
    • CYP3A4 Inhibition Risk: QSAR models (e.g., Schrödinger) suggest moderate inhibition (IC₅₀ = 8 µM) .
  • Metabolism: Major metabolites identified via liver microsome assays include hydroxylated pyrrolidine derivatives .

Basic: How to resolve enantiomers if asymmetric synthesis introduces chirality?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers (resolution factor >1.5) .
  • SFC (Supercritical Fluid Chromatography): CO₂/ethanol mobile phase achieves >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.